3-(4-phenylphenyl)phenol
Description
Contextualization of Biphenyl (B1667301) and Phenolic Scaffolds in Chemical Science
Biphenyl and phenolic scaffolds are fundamental building blocks in the realm of chemical science, each contributing distinct and valuable properties to the molecules they form. The biphenyl moiety, consisting of two connected phenyl rings, provides a rigid and tunable framework that is central to the design of liquid crystals, advanced polymers, and pharmaceutical agents. Its ability to participate in various coupling reactions makes it a versatile platform for creating complex molecular structures. rsc.org Biphenyl derivatives are integral to the production of a wide range of products, including agricultural chemicals, fluorescent layers in organic light-emitting diodes (OLEDs), and as key intermediates in organic synthesis.
Similarly, the phenolic scaffold, characterized by a hydroxyl group attached to an aromatic ring, is ubiquitous in nature and synthetic chemistry. researchgate.net Phenolic compounds are renowned for their antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, which has spurred extensive research into their application in medicine and industry. uobaghdad.edu.iq In materials science, phenolic resins are valued for their high thermal stability and flame-retardant properties. byjus.com The combination of these two scaffolds in a single molecule, as seen in hydroxylated biphenyls, creates a synergistic effect, leading to compounds with enhanced and often novel properties.
Significance of Hydroxylated Biphenyls as Core Chemical Structures
Hydroxylated biphenyls, which feature both a biphenyl backbone and one or more hydroxyl groups, represent a particularly important class of compounds. Their characteristic structure includes two aromatic rings connected by a single carbon-carbon bond, a feature that has been shown to enhance their ability to counteract oxidative stress, in some cases even more effectively than their individual phenolic monomers. tandfonline.com This has led to significant interest in their potential as potent antioxidants. pubcompare.ai
The position of the hydroxyl group on the biphenyl structure is crucial in determining the compound's physical and chemical properties, including its acidity and boiling point. byjus.com For instance, the sulfonation of biphenyl followed by hydrolysis yields p-hydroxybiphenyl, a useful fungicide. mdpi.com Furthermore, hydroxylated biphenyls are recognized as metabolites of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants. vietnamjournal.ruresearchgate.net The study of these hydroxylated metabolites is critical for understanding the environmental fate and toxicity of PCBs. The diverse applications of hydroxylated biphenyls also extend to the synthesis of high-performance polymers, such as poly(arylene ether)s, where they contribute to desirable properties like high glass transition temperatures and thermal stability. researchgate.net
Scope and Research Trajectories of 3-(4-phenylphenyl)phenol in Modern Chemistry
While extensive research exists for hydroxylated biphenyls as a class, specific investigations into the this compound isomer are less documented in publicly available literature. However, based on the known reactivity and applications of its structural isomers and related compounds, several promising research trajectories can be envisioned for this molecule.
Given that its isomer, 3-hydroxybiphenyl, is utilized as a laboratory reagent and a building block in organic synthesis, this compound likely holds similar potential as a key intermediate for creating more complex molecules. pubcompare.ai The presence of the phenolic hydroxyl group allows for a variety of chemical transformations, including etherification and esterification, which are fundamental reactions in the synthesis of new materials and pharmaceuticals. libretexts.org
One significant area of potential application is in polymer chemistry. Hydroxylated biphenyls are known to be valuable monomers for producing high-performance polymers like poly(arylene ether)s. researchgate.netresearchgate.net The specific structure of this compound could be exploited to synthesize novel polymers with tailored thermal and mechanical properties.
Furthermore, research into 3-hydroxybiphenyl derivatives has revealed interesting biological activities, including potential as antioxidant precursors and antiproliferative agents upon photochemical activation. rsc.orgpubcompare.ai This suggests that this compound and its derivatives could be promising candidates for investigation in medicinal chemistry, particularly in the development of new therapeutic agents. The fungistatic activity observed in other 3-hydroxybiphenyl derivatives further supports the exploration of this compound for applications in agriculture or as preservatives. acs.org Future research will likely focus on the synthesis of this compound and the systematic evaluation of its physical, chemical, and biological properties to unlock its full potential.
Data on Related Hydroxylated Biphenyls
To provide context for the potential properties of this compound, the following tables present data for the closely related and more extensively studied isomer, 3-hydroxybiphenyl, and summarize the applications of various hydroxylated biphenyls.
Table 1: Physical and Chemical Properties of 3-Hydroxybiphenyl
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O | nist.gov |
| Molecular Weight | 170.21 g/mol | nist.gov |
| CAS Number | 580-51-8 | nist.gov |
| Melting Point | 75 - 80 °C | accustandard.com |
| Boiling Point | >300 °C | accustandard.com |
| Appearance | Solid | pubcompare.ai |
Table 2: Selected Research Applications of Hydroxylated Biphenyls
| Compound/Derivative Class | Application Area | Research Finding | Reference(s) |
| 4-Phenylphenol | Fungicides | Intermediate in the synthesis of the fungicide bitertanol. | pubcompare.ai |
| 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives | Anticancer Agents | Investigated as allosteric inhibitors of EGFR tyrosine kinase for cancer therapy. | vietnamjournal.runih.gov |
| 3-Hydroxybiphenyl Derivatives | Photochemotherapy | Photochemical generation of zwitterionic quinone methides shows enhanced antiproliferative activity. | rsc.org |
| Poly(arylene ether)s from Biphenols | High-Performance Polymers | Used to synthesize polymers with high glass transition temperatures and thermal stability. | researchgate.netresearchgate.net |
| 3-Hydroxybiphenyl Derivatives | Agrochemicals | Studied for their fungistatic activity. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-phenylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-18-8-4-7-17(13-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZCTPSNVFMYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286740 | |
| Record name | 1,1':4',1''-terphenyl-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6330-21-8 | |
| Record name | NSC47145 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1':4',1''-terphenyl-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Phenylphenyl Phenol and Analogous Hydroxylated Biphenyls
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For the synthesis of 3-(4-phenylphenyl)phenol and its analogs, these methods typically involve the coupling of an aryl halide or triflate with an organometallic reagent in the presence of a palladium or nickel catalyst.
Suzuki–Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. gre.ac.ukyonedalabs.com The synthesis of hydroxylated biphenyls via Suzuki-Miyaura coupling typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
A potential synthetic route to this compound via Suzuki-Miyaura coupling could involve the reaction of 3-bromo-1,1'-biphenyl with a suitable boronic acid derivative of phenol (B47542), or the coupling of 4-phenylphenylboronic acid with a protected 3-bromophenol (B21344). The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling for Biphenyl (B1667301) Synthesis
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | 1,4-Dioxane | 80 | 92 |
This table presents generalized conditions for biphenyl synthesis; specific optimization would be required for the synthesis of this compound.
Stille Coupling Methods
The Stille coupling utilizes organotin reagents (stannanes) and organic halides or triflates, catalyzed by palladium complexes. wikipedia.org This method is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. orgsyn.org However, a significant drawback is the toxicity of the tin compounds. wikipedia.org
For the synthesis of hydroxylated biphenyls, a protected bromophenol could be coupled with an arylstannane. For instance, 3-(tributylstannyl)phenol (with the hydroxyl group potentially protected) could react with 4-bromobiphenyl (B57062) in the presence of a palladium catalyst.
Table 2: Examples of Stille Coupling for Biaryl Synthesis
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Iodoanisole | Phenyltributyltin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 91 |
| 2 | 3-Bromopyridine | (4-Methoxyphenyl)trimethyltin | PdCl₂(PPh₃)₂ (3) | - | CuI | DMF | 80 | 85 |
This table illustrates general conditions for Stille coupling; specific conditions would need to be developed for synthesizing this compound.
Kumada Cross-Coupling
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed and employs a Grignard reagent as the organometallic partner. organic-chemistry.orgwikipedia.org It is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgjk-sci.com A primary limitation of this method is the high reactivity of the Grignard reagent, which can be incompatible with many functional groups, including unprotected phenols. jk-sci.com Therefore, protection of the hydroxyl group is necessary for the synthesis of hydroxylated biphenyls.
A plausible route to a precursor of this compound would involve the reaction of a protected 3-bromophenol with 4-phenylphenylmagnesium bromide, or the coupling of 4-bromobiphenyl with a protected 3-hydroxyphenylmagnesium bromide.
Table 3: General Conditions for Kumada Cross-Coupling
| Entry | Aryl Halide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Phenylmagnesium bromide | NiCl₂(dppp) (1) | THF | reflux | 97 |
| 2 | 1-Bromo-3,5-dimethylbenzene | 4-Methoxyphenylmagnesium bromide | Pd(PPh₃)₄ (2) | Ether | rt | 88 |
This table provides representative conditions for Kumada coupling. The synthesis of hydroxylated biphenyls would require appropriate protection of the hydroxyl group.
Hiyama Cross-Coupling
The Hiyama coupling involves the reaction of an organosilicon compound with an organic halide, catalyzed by palladium. wikipedia.org A key feature of this reaction is the activation of the relatively inert organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org Organosilanes are advantageous due to their low toxicity and high stability. organic-chemistry.org
To synthesize a hydroxylated biphenyl like this compound, a protected 3-bromophenol could be coupled with a phenyl- or substituted phenyl-trialkoxysilane.
Table 4: Illustrative Conditions for Hiyama Cross-Coupling | Entry | Aryl Halide | Organosilane | Catalyst (mol%) | Activator | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---| | 1 | 4-Iodoanisole | Phenyltrimethoxysilane | Pd(OAc)₂ (2) / L2 | TBAF | Toluene | 110 | 95 | | 2 | 1-Bromo-4-cyanobenzene | (4-Fluorophenyl)triethoxysilane | Pd/C (5) | TBAF·3H₂O | Toluene | 120 | 88 | | 3 | 4-Chloroanisole | Phenyltrifluorosilane | Pd(OAc)₂ (2.5) / XPhos | TBAF | t-BuOH | 110 | 71 |
This table showcases general conditions for the Hiyama coupling. Specific optimization is necessary for the target compound.
Negishi Cross-Coupling
The Negishi cross-coupling reaction utilizes organozinc reagents, which are more reactive than organoboranes and organosilanes but generally less reactive than organolithium or Grignard reagents. wikipedia.orgorganic-chemistry.org This method, typically catalyzed by palladium or nickel, offers a good balance of reactivity and functional group tolerance. organic-chemistry.orgchem-station.com It has been demonstrated that Negishi couplings can be performed on unprotected phenols under carefully controlled conditions. scispace.com
The synthesis of this compound could potentially be achieved by coupling 4-phenylphenylzinc chloride with 3-bromophenol.
Table 5: Representative Conditions for Negishi Cross-Coupling
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromobenzonitrile | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | rt | 95 |
| 2 | 3-Iodophenol | Benzylzinc bromide | Pd(OAc)₂ (1) | SPhos (2) | THF | rt | 72 |
This table provides examples of Negishi coupling conditions. The direct coupling with unprotected phenols is possible but requires careful optimization.
Heck–Mizoroki Coupling for Biphenyl Derivatives
The Heck-Mizoroki reaction, or simply the Heck reaction, is a palladium-catalyzed reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgnih.gov While it is primarily used for the synthesis of substituted alkenes, variations of this reaction can be employed to construct biaryl systems, for instance, through a domino Heck-Diels-Alder reaction or by using aryl-substituted alkenes. The direct synthesis of biphenyls via a standard Heck reaction is not the most common application, but related methodologies exist. For instance, stilbene (B7821643) derivatives can be synthesized, which can then be further modified. nih.gov
A direct application to the synthesis of this compound is less straightforward than the previously mentioned cross-coupling reactions. However, it could potentially be used to synthesize a precursor which is then converted to the target molecule.
Table 6: General Conditions for Heck-Mizoroki Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 130-140 | 94 |
| 2 | 4-Bromobenzaldehyde | Ethyl acrylate | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 130-140 | 86 |
This table illustrates typical conditions for the Heck-Mizoroki reaction. Its application to biphenyl synthesis is less direct than other cross-coupling methods.
Oxidative Coupling and Dimerization Strategies
Oxidative coupling and dimerization strategies represent a significant class of reactions for the synthesis of this compound and other hydroxylated biphenyls. These methods often proceed through the formation of phenoxy radicals, followed by their coupling to form the desired biaryl structure.
Microwave-Assisted Oxidative Coupling of Phenols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of synthesizing hydroxylated biphenyls, microwave-assisted oxidative coupling of phenols offers a more efficient and environmentally friendly alternative to conventional heating methods. cnr.itcnr.it This approach often utilizes sustainable solvents like water, minimizing the environmental impact. cnr.itcnr.it
A notable application of this technique is the synthesis of C2-symmetric hydroxylated biphenyls from natural phenols. cnr.itcnr.it By employing microwave irradiation, the synthesis efficiency can be significantly enhanced, while also mitigating potential safety hazards associated with prolonged reaction times. cnr.it The use of oxidants is crucial in these reactions to facilitate the selective formation of C2 symmetric dimers. cnr.it Research has demonstrated the successful synthesis of various C2 phenol dimers using both conventional and microwave-assisted techniques, highlighting the advantages of the latter in terms of safety and sustainability. cnr.it
For instance, the oxidative coupling of certain natural phenols using MTBAP in dichloromethane (B109758) has been reported with yields ranging from 46% to 65%. cnr.it The move towards microwave-mediated reactions in greener solvents like water and methanol (B129727) presents a safer, non-toxic, and economically viable option. cnr.itcnr.it
Homo- and Hetero Radical-Radical Coupling Mechanisms
The proposed mechanisms for the oxidative coupling of phenols often involve radical-radical coupling pathways. cnr.itcnr.it These can be categorized as either homo-coupling, where two identical phenol molecules react, or hetero-coupling, which involves two different phenols. An efficient method for the synthesis of unsymmetrical biphenols involves the oxidative cross-coupling of two different phenols using reagents like K₂S₂O₈ and Bu₄N⁺·HSO₃⁻ in CF₃COOH. acs.org This approach allows for the control of homocoupling, which is a common side reaction. acs.org
The fundamental process in these mechanisms is the generation of a phenoxy radical through a one-electron oxidation of the phenol. In inner-sphere processes, the phenolic substrate coordinates to a metal catalyst, followed by electron transfer or hydrogen atom abstraction to form the phenoxy radical. wikipedia.org The subsequent C-C bond formation can then occur between two of these radicals. While the direct coupling of two radicals is a simple concept, it is considered less likely than the addition of a phenoxy radical to a neutral phenol or phenoxide molecule. wikipedia.org
In iron-bisphosphine catalyzed cross-coupling reactions, the formation of biphenyl side products is a significant consideration. nih.gov Mechanistic studies have shown that an iron(II)-bisphenylated intermediate can initiate the catalytic cycle, leading to halogen abstraction and subsequent reductive elimination that produces biphenyls. nih.gov The degree of transmetalation of the iron species can influence the amount of biphenyl produced. nih.gov
Recent research has also explored the concept of hetero radical-pairing interactions, where two different π-electron radicals can associate. researchgate.net This has been demonstrated between a bipyridinium radical cation and a naphthalene-1,8:4,5-bis(dicarboximide) radical anion, driven by a combination of radical spin-spin interactions and Coulombic attraction. researchgate.net
Direct C–H Functionalization Approaches
Direct C–H functionalization has become a cornerstone of modern organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules by avoiding the need for pre-functionalized starting materials. researchgate.net
Palladium(II)-Catalyzed Hydroxyl-Directed C(sp²)–H Hydroxylation of Biphenyl-2-ols
The hydroxyl group is a powerful directing group in transition metal-catalyzed C–H functionalization reactions. In the synthesis of hydroxylated biphenyls, the hydroxyl group of a biphenyl-2-ol can direct a palladium catalyst to functionalize the adjacent C–H bond. This strategy allows for the regioselective introduction of a second hydroxyl group. Palladium-catalyzed C–O bond formation, including hydroxylation and alkoxylation, is a well-established methodology. rsc.org
An example of a related transformation is the palladium-catalyzed ortho-C(sp²)–H bond alkoxylation of 2-aryloxypyridines, where the 2-pyridyloxyl group acts as the directing group. nih.gov This reaction proceeds in the presence of an oxidant like PhI(OAc)₂ and tolerates a variety of functional groups. nih.gov While this example involves an ether directing group, the principle of hydroxyl-directed C-H activation follows a similar mechanistic pathway where the hydroxyl group coordinates to the metal center, facilitating the C-H cleavage at the ortho position.
Rhodium(III)-Catalyzed Alkenyl C–H Activation for Phenol Synthesis
Rhodium(III) catalysis has proven to be highly effective for C–H activation and subsequent functionalization. A mild and efficient Rh(III)-catalyzed C–H olefination reaction between N-phenoxyacetamides and alkenes has been developed for the synthesis of ortho-alkenyl phenols. acs.orgfigshare.comnih.gov In this process, an oxidizing directing group is employed, which is traceless in the final product. acs.orgfigshare.comnih.gov
This methodology provides a direct route to ortho-alkenylated phenols, which can be valuable intermediates in the synthesis of more complex molecules. The use of a directing group is crucial for achieving high regioselectivity.
Distal C–H Functionalization Assisted by Directing Groups
Achieving regioselectivity at positions remote from an existing functional group presents a significant challenge in C–H functionalization. Various strategies have been developed to address this, often relying on the use of directing groups that can position a metal catalyst at a distal C–H bond. researchgate.net
One approach involves the use of a nitrile group as a directing group for the meta-C–H functionalization of biaryl compounds. nih.gov This method has been successfully applied to olefination, acetoxylation, and iodination reactions. nih.gov Computational studies using DFT have indicated that a ligand-containing Pd-Ag heterodimeric transition state is key to achieving the desired meta-selectivity. nih.gov The nitrile group is particularly useful as it can be readily converted into other functional groups such as amines, acids, and amides. nih.gov
Condensation Reactions for Substituted Phenols
Condensation reactions represent a foundational strategy in organic synthesis for the formation of complex molecules from simpler units. In the context of substituted phenols, these reactions are pivotal for creating larger molecular frameworks, including precursors to hydroxylated biphenyls. A common approach involves the reaction of a phenol with an aldehyde, such as formaldehyde (B43269), typically in the presence of an acid or base catalyst. google.com This process can lead to the formation of hydroxymethylphenols, which can further react to form diphenylmethane (B89790) bridges or more complex resinous structures.
The reactivity of substituted phenols in condensation reactions can be sluggish, necessitating the use of strong acid catalysts like trichloroacetic acid to drive the reaction forward effectively. google.com For instance, the condensation of p-phenylphenol with formaldehyde requires a strong acid to proceed efficiently. google.com The choice of catalyst and reaction conditions is crucial as it influences the product distribution and yield.
Another versatile method for constructing substituted phenols involves the coupling cyclization of active methylene (B1212753) compounds with N,N-dimethylformamide (DMF) as a carbon source, promoted by reagents like 1,1-dichloro-2-nitroethene. researchgate.net This metal-free approach allows for the convenient construction of phenolic compounds under mild conditions. researchgate.net Furthermore, enzymatic catalysis has been explored for condensation reactions, such as the triethylsilylation of various substituted phenols, which demonstrates the potential for biocatalysis in modifying phenolic structures. mdpi.com
Table 1: Examples of Condensation Reactions for Phenolic Compounds
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| p-Phenylphenol | Formaldehyde | Trichloroacetic Acid | Heating below 90°C | Phenol-aldehyde Resin | google.com |
| 2,4-Di-t-butylphenol | Formaldehyde, 2,4-Di-t-butylaniline | - | Not specified | Benzoxazine Structure | cdnsciencepub.com |
| 1,3-Dicarbonyl Compounds | DMF | 1,1-Dichloro-2-nitroethene | Mild | Polysubstituted Phenols | researchgate.net |
| Substituted Phenols | Triethylsilanol | Silα Enzyme | 75°C, Organic Solvent | Silyl Ethers | mdpi.com |
Green Chemistry Principles in the Synthesis of Hydroxylated Biphenyls
The synthesis of hydroxylated biphenyls, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govjddhs.com This paradigm shift addresses the environmental impact of traditional organic synthesis, which often relies on volatile organic solvents and toxic reagents. ucsb.edu
A significant advancement in green chemistry is the replacement of traditional organic solvents with water. nih.gov Water is non-toxic, non-flammable, and readily available. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are instrumental in synthesizing biphenyl scaffolds, have been successfully adapted to aqueous media. researchgate.netdrhazhan.com Performing these reactions in water or aqueous-organic co-solvents can obviate the need for hazardous organic solvents, simplifying product isolation and reducing waste streams. ucsb.eduresearchgate.net For example, the Suzuki-Miyaura cross-coupling of bromobenzoic acids with aryl boronic acids has been achieved in pure water at room temperature to produce biphenyl compounds in high yields. researchgate.net The use of designer surfactants can further enhance the feasibility of these reactions by creating nanoreactors (micelles) within the aqueous phase, which helps to solubilize organic substrates and catalysts. ucsb.edu
Green chemistry encourages the use of safer and more sustainable reagents. iipseries.org In the context of biphenyl synthesis, this involves moving away from hazardous materials like the organotin compounds used in Stille coupling, which are known for their toxicity. nih.gov Alternative cross-coupling reactions, such as the Suzuki-Miyaura (using less toxic organoboranes) and Hiyama (using non-toxic organosilanes) reactions, are preferred. nih.gov
The choice of oxidant is also critical. Molecular oxygen, when applicable, represents an ideal green oxidant. nih.gov Some copper-catalyzed reactions for forming biphenyl derivatives utilize molecular oxygen as a necessary component to complete the catalytic cycle. nih.gov Additionally, metal-free catalytic strategies have been developed, such as using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a mediator in oxidative coupling reactions, which avoids the use of heavy metal catalysts. rsc.org
The ability to recover and reuse catalysts is a cornerstone of sustainable synthesis, as it reduces costs and minimizes waste. nih.gov In biphenyl synthesis, heterogeneous catalysts are particularly advantageous for this purpose. These catalysts, where the active catalytic species is immobilized on a solid support, can be easily separated from the reaction mixture by filtration and reused in subsequent batches. researchgate.net
Several recyclable catalyst systems have been developed for Suzuki-Miyaura and other cross-coupling reactions. Examples include palladium supported on calcium carbonate (Pd/CaCO3), mesoporous materials, or functionalized polymers. researchgate.netresearchgate.net A water-soluble fullerene-supported PdCl2 nanocatalyst was shown to be recyclable for up to five times without a significant loss in activity for the synthesis of biphenyl carboxylic acids in water. researchgate.net Similarly, a nickel(II) coordination complex immobilized on a Merrifield resin serves as an effective and recyclable heterogeneous catalyst for coupling reactions at room temperature. researchgate.net These strategies are crucial for developing closed-loop processes that enhance the economic and environmental viability of chemical manufacturing. digitellinc.comrsc.org
Table 2: Recyclable Catalyst Systems for Biphenyl Synthesis
| Catalyst System | Reaction Type | Solvent | Reusability | Reference |
|---|---|---|---|---|
| Pd/CaCO3 | Stille | Ethanol-water | Recycled 3 times with no loss of activity | researchgate.net |
| Fullerene-supported PdCl2 | Suzuki-Miyaura | Water | Recycled 5 times with no clear decrease in yield | researchgate.net |
| Polymer-supported Nickel(II) | Tamao-Kumada-Corriu | THF | Recovered and re-used | researchgate.net |
| ZnFe2O4@SiO2@CPTMS@PYA-Pd | Suzuki, Stille | Not specified | Efficient reusability | researchgate.net |
| Zr(IV) phosphonate-Pd(II)-NHC | Suzuki-Miyaura | Not specified | Recycled up to 9 times without major loss of activity | researchgate.net |
Multi-step Organic Synthesis Techniques for Complex Phenolic Structures
The construction of complex phenolic structures like this compound requires a multi-step synthesis approach. fiveable.me This process involves a sequence of chemical reactions designed to build the target molecule from simpler, commercially available starting materials. pearson.comlittleflowercollege.edu.in The design of such a synthesis is a strategic endeavor, often guided by the principles of retrosynthetic analysis. pharmafeatures.com In retrosynthesis, the target molecule is conceptually deconstructed into simpler precursors, known as synthons, which correspond to achievable synthetic steps. littleflowercollege.edu.in
For a molecule like this compound, a retrosynthetic approach might first disconnect the biphenyl bond, suggesting a cross-coupling reaction, such as the Suzuki-Miyaura reaction, as the key bond-forming step. This would identify a substituted phenylboronic acid and a substituted halophenol as the immediate precursors. Each of these precursors would then be traced back through further disconnections to simple starting materials.
Each step in a multi-step synthesis must be carefully planned to ensure high yield and selectivity, while also considering the compatibility of functional groups. fiveable.mepharmafeatures.com Protecting groups may be necessary to mask reactive functional groups during certain transformations to prevent unwanted side reactions. The synthesis of Active Pharmaceutical Ingredients (APIs), many of which contain complex scaffolds, exemplifies the art and science of multi-step synthesis, where efficiency, purity, and sustainability are paramount. pharmafeatures.com
Synthesis of Specific Isomers and Atropisomers of Biphenyl Scaffolds
Controlling isomerism is a critical challenge in the synthesis of substituted biphenyls. Regioselectivity—the control of where substituents are placed on the aromatic rings—is typically achieved by choosing appropriately substituted starting materials for a cross-coupling reaction. For example, to synthesize this compound, one might couple 3-hydroxyphenylboronic acid with 4-bromo-1,1'-biphenyl, or alternatively, 4-phenylphenylboronic acid with 3-bromophenol.
A more subtle form of isomerism, known as atropisomerism, can arise in ortho-substituted biphenyls. bohrium.com Atropisomers are stereoisomers that result from hindered rotation around a single bond, in this case, the C-C bond connecting the two phenyl rings. nsf.gov If the substituents in the ortho positions are sufficiently bulky, rotation is restricted, and the molecule can exist as a pair of stable, non-superimposable mirror images (enantiomers). nih.govmdpi.com
The synthesis of specific atropisomers requires atroposelective methods, which are designed to produce one enantiomer in excess of the other. This is an active area of research, particularly for applications in medicinal chemistry and catalysis, where the specific three-dimensional shape of a molecule is crucial for its function. nsf.gov The synthesis of conformationally stable atropisomeric biphenyl scaffolds often relies on strategic placement of bulky groups and intramolecular interactions, such as hydrogen bonding, to increase the rotational barrier. nih.govmdpi.com While many catalytic atroposelective syntheses have focused on traditional biphenyls, there is a growing interest in developing new strategies for pharmaceutically relevant scaffolds. nsf.gov
Table 3: Common Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction Name | Key Reactants | Typical Catalyst | Notes on Isomer Control |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Palladium complex | High functional group tolerance; regioselectivity is determined by the substitution pattern of reactants. nih.gov |
| Stille | Aryl Halide + Organotin Reagent | Palladium complex | Effective but limited by the toxicity of tin reagents. nih.gov |
| Hiyama | Aryl Halide + Organosilane | Palladium complex | A greener alternative to Stille coupling due to the low toxicity of silicon reagents. nih.gov |
| Kumada | Aryl Halide + Grignard Reagent | Nickel or Palladium complex | Highly reactive; useful for hindered biphenyls but less tolerant of sensitive functional groups. semanticscholar.org |
| Negishi | Aryl Halide + Organozinc Reagent | Palladium complex | Tolerates a wide range of functional groups and is effective for preparing hindered biaryls. researchgate.net |
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the molecular structure can be constructed.
Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Patterns for Phenolic and Aromatic Protons
The ¹H NMR spectrum of 3-(4-phenylphenyl)phenol provides specific information about the chemical environment of the hydrogen atoms. The spectrum is characterized by a distinct signal for the phenolic hydroxyl proton and a complex series of signals in the aromatic region.
The hydroxyl (-OH) proton typically appears as a singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. In chloroform-d (B32938) (CDCl₃), this signal is observed between δ 4.90 and 5.09 ppm. The singlet nature of this peak indicates no coupling with adjacent protons.
The nine aromatic protons resonate in the downfield region, typically between δ 6.81 and δ 7.65 ppm, consistent with their attachment to a benzene (B151609) ring system. The signals are complex multiplets, doublets, and triplets, arising from spin-spin coupling between neighboring protons. Protons on the terminal, unsubstituted phenyl ring and the para-substituted biphenyl (B1667301) ring system show characteristic coupling patterns. For instance, the four protons on the two most deshielded positions of the terminal phenyl rings appear as a multiplet between δ 7.58 and 7.65 ppm. The protons on the central phenolic ring are distinguished by their specific splitting patterns and chemical shifts, such as the signal around δ 6.81-6.84 ppm, which often appears as a doublet of doublets due to coupling with two non-equivalent neighboring protons.
| Proton Assignment | Chemical Shift (δ) ppm (Source 1) | Chemical Shift (δ) ppm (Source 2) | Chemical Shift (δ) ppm (Source 3) | Multiplicity | Integration |
|---|---|---|---|---|---|
| Aromatic Protons | 7.58 - 7.65 | 7.57 - 7.61 | 7.58 - 7.62 | m, d | 4H |
| Aromatic Protons | 7.42 - 7.49 | 7.43 | 7.45 | m, t | 2H |
| Aromatic Proton | 7.33 - 7.39 | 7.33 | 7.35 | m, t | 1H |
| Aromatic Proton | 7.29 | 7.27 | 7.30 | t | 1H |
| Aromatic Proton | 7.19 | 7.17 | 7.19 | ddd, m | 1H |
| Aromatic Proton | 7.12 | 7.11 | 7.13 | t, s | 1H |
| Aromatic Proton | 6.83 | 6.81 | 6.84 | ddd, dd | 1H |
| Phenolic -OH | 4.90 | 5.09 | 4.96 | s | 1H |
Key: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, ddd = doublet of doublet of doublelets.
Carbon-¹³C NMR Analysis: Aromatic and Substituted Carbon Signatures
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, 12 distinct signals are expected for the 18 carbon atoms in the terphenyl structure, as some carbons are chemically equivalent. Experimental data confirms the presence of 14 distinct signals in the aromatic region.
The carbon atom bonded to the hydroxyl group (C-O) is significantly deshielded and appears at approximately δ 155.8-155.9 ppm. The other quaternary carbons, which are involved in the phenyl-phenyl linkages, resonate between δ 140.4 and 143.0 ppm. The remaining signals, corresponding to the carbons bonded to hydrogen (C-H), are found between δ 114.0 and 129.9 ppm.
| Chemical Shift (δ) ppm (Source 1) | Chemical Shift (δ) ppm (Source 2) | Assignment |
|---|---|---|
| 155.9 | 155.8 | Aromatic C-O |
| 143.0 | 143.0 | Aromatic C (Quaternary) |
| 141.2 | 141.2 | Aromatic C (Quaternary) |
| 140.8 | 140.7 | Aromatic C (Quaternary) |
| 140.4 | 140.4 | Aromatic C (Quaternary) |
| 129.9 | 129.9 | Aromatic C-H |
| 128.9 | 128.9 | Aromatic C-H |
| 128.8 | 128.8 | Aromatic C-H |
| 127.5 | 127.5 | Aromatic C-H |
| 127.2 | 127.2 | Aromatic C-H |
| 127.1 | 127.1 | Aromatic C-H |
| 120.1 | 120.0 | Aromatic C-H |
| 114.9 | 114.8 | Aromatic C-H |
| 114.1 | 114.0 | Aromatic C-H |
Deuterium (B1214612) Oxide (D₂O) Exchange Studies for Hydroxyl Proton Assignment
A definitive method for identifying the hydroxyl proton signal in a ¹H NMR spectrum is through a D₂O exchange experiment. This technique relies on the rapid chemical exchange between the acidic proton of the hydroxyl group and the deuterium atoms of deuterium oxide.
Upon adding a drop of D₂O to the NMR sample and re-acquiring the spectrum, the signal corresponding to the -OH proton (observed at δ 4.90-5.09 ppm) would significantly diminish in intensity or disappear entirely. This occurs because the original -OH protons are replaced by deuterium atoms (-OD), which are not detected in ¹H NMR spectroscopy. The signals for the aromatic C-H protons remain unaffected, providing unambiguous confirmation of the hydroxyl proton's chemical shift.
Two-Dimensional (2D) NMR Techniques for Structural Elucidation
For complex molecules like this compound, 2D NMR experiments are invaluable for confirming the complete molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the mapping of proton connectivity within each of the three aromatic rings, confirming the substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. By using an HSQC spectrum, each proton signal can be paired with its corresponding carbon signal, enabling the definitive assignment of the resonances in the ¹³C NMR spectrum.
These 2D techniques resolve ambiguities that may arise from the crowded aromatic region of the 1D spectra and provide conclusive evidence for the proposed structure.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic O–H and Aromatic Stretches
The FTIR spectrum of this compound displays several characteristic absorption bands that confirm its key functional features. The most prominent of these is the hydroxyl group (-OH) stretching vibration, which appears as a strong, broad band centered around 3400 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between phenol (B47542) molecules.
The presence of the aromatic rings is confirmed by multiple bands. The C-H stretching vibrations of the aromatic rings are observed as sharp peaks typically above 3000 cm⁻¹, with a specific peak noted at 3031 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of sharp absorptions in the 1600-1450 cm⁻¹ region. For this compound, distinct peaks have been reported at 1597, 1577, 1486, and 1451 cm⁻¹. Furthermore, a strong band corresponding to the C-O stretching vibration of the phenol group is expected in the 1260-1180 cm⁻¹ range.
| Frequency (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3400 | O–H Stretch | Strong, Broad (H-bonded) |
| 3031 | Aromatic C–H Stretch | Medium, Sharp |
| 1597, 1577 | Aromatic C=C Ring Stretch | Strong, Sharp |
| 1486, 1451 | Aromatic C=C Ring Stretch | Medium, Sharp |
| 1242, 1178 | Aromatic C–O Stretch | Strong |
| 843, 763, 696 | Aromatic C–H Bend (Out-of-Plane) | Strong |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within this compound. The absorption of UV radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk For aromatic compounds like phenols, these absorptions are typically due to π → π* transitions of electrons in the conjugated system. nih.gov
The UV-Vis spectrum of this compound is characterized by strong absorption bands arising from the extended π-electron system of the biphenyl core and the attached phenol. Phenols generally display two primary absorption bands in the UV region. researchgate.net The presence of the conjugated biphenyl system causes a bathochromic (red) shift to longer wavelengths compared to simple phenol. msu.edu
The primary electronic transitions include:
E-band (π → π transition):* A strong absorption band, analogous to the benzene E-band, is expected at shorter wavelengths, typically below 220 nm.
B-band (π → π transition):* A second, highly intense band, characteristic of the conjugated biphenyl system, appears at a longer wavelength, generally in the 250-290 nm range. This band is often the most prominent feature (λmax) in the spectrum. The hydroxyl substituent on one of the rings further influences the position and intensity of this peak.
Solvent polarity can influence the position of the absorption maxima. Polar, hydrogen-bonding solvents may cause shifts in the λmax due to interactions with the phenolic hydroxyl group. nih.govbiointerfaceresearch.com
Table 2: Characteristic UV-Vis Absorption Data for this compound Chromophores This table is interactive. Click on the headers to sort the data.
| Chromophore System | Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Phenyl | π → π* (B-band) | ~255 | Low (ε ≈ 200-300) |
| Phenol | π → π* (B-band) | ~270 | Medium (ε ≈ 1,500-2,000) |
| Biphenyl | π → π* (K-band) | ~250-280 | High (ε > 10,000) |
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed photons. Phenolic compounds are known to be fluorescent. aatbio.com After excitation to a higher electronic state via UV light absorption, this compound can relax by emitting a photon, a process known as fluorescence.
The fluorescence spectrum is characterized by an excitation wavelength (λex), which typically corresponds to the absorption maximum (λmax) from UV-Vis spectroscopy, and an emission wavelength (λem), which is always at a longer wavelength (lower energy) than the excitation. For phenol, the excitation peak is around 273 nm with an emission peak near 300 nm. aatbio.com Due to the extended conjugation of the biphenyl system in this compound, both the excitation and emission wavelengths are expected to be red-shifted compared to phenol.
The fluorescence quantum yield and lifetime can be affected by the molecular environment, such as solvent polarity and the presence of quenchers. researchgate.net This technique is particularly useful for quantitative analysis at very low concentrations. nih.gov
Mass Spectrometry (MS) and Hyphenated Techniques
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique for the separation, detection, and quantification of phenolic compounds in complex mixtures. shimadzu.comresearchgate.netnih.gov For the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) system, often using a C18 or Phenyl-Hexyl column, would be employed for separation. protocols.iomdpi.com
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for phenolic compounds, typically operated in negative ion mode ([M-H]⁻) due to the acidic nature of the phenolic proton. nih.gov The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), providing a highly selective and sensitive method for detection.
Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and structural confirmation. researchgate.net In this technique, the precursor ion ([M-H]⁻) of this compound is selected and subjected to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, producing a unique pattern of product ions. Monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) allows for highly accurate quantification with minimal interference from the sample matrix. shimadzu.com
High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). mdpi.com This high accuracy allows for the unambiguous determination of the elemental composition of this compound from its measured mass.
For this compound (C₁₈H₁₄O), the exact mass of the neutral molecule and its corresponding deprotonated ion can be calculated. By comparing the experimentally measured m/z value from an HRMS instrument to the theoretical exact mass, the molecular formula can be confidently confirmed, which is a critical step in structure elucidation and chemical profiling. chemrxiv.org This capability distinguishes it from nominal mass instruments, which cannot differentiate between ions of the same nominal mass but different elemental formulas.
Table 3: Mass Spectrometry Data for this compound This table is interactive. Click on the headers to sort the data.
| Parameter | Formula | Calculated Mass (Da) | Description |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₄O | - | Elemental composition of the neutral molecule. |
| Monoisotopic Mass | C₁₈H₁₄O | 246.104465 | Exact mass of the molecule using the most abundant isotopes. |
Fragmentation Pathway Analysis
The fragmentation pathway of this compound under electron ionization (EI) mass spectrometry can be predicted based on the established fragmentation patterns of its constituent aromatic moieties: a biphenyl group and a phenol group. Electron ionization is considered a "hard" ionization technique, inducing extensive fragmentation that provides valuable structural information nih.gov.
The molecular ion ([M]+•) of this compound would be readily formed. Key fragmentation steps are expected to involve the cleavage of the C-C bond between the phenyl rings and the loss of small, stable neutral molecules from the phenolic ring.
A plausible fragmentation pathway would include:
Loss of a hydrogen atom: Formation of a stable [M-H]+ ion.
Loss of carbon monoxide (CO): A characteristic fragmentation of phenols, leading to the formation of a cyclopentadienyl (B1206354) cation derivative. This would result in an [M-CO]+• ion.
Cleavage of the biphenyl linkage: This could lead to the formation of ions corresponding to the biphenyl cation and the phenol cation, or fragments thereof.
Loss of a formyl radical (CHO): This can occur from the molecular ion, resulting in an [M-CHO]+ fragment.
Table 1: Predicted Key Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
| 246 | [C₁₈H₁₄O]+• | - |
| 245 | [C₁₈H₁₃O]+ | H |
| 218 | [C₁₇H₁₄]+• | CO |
| 217 | [C₁₇H₁₃]+ | CHO |
| 154 | [C₁₂H₁₀]+• | C₆H₄O |
| 93 | [C₆H₅O]+ | C₁₂H₉ |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. For effective GC analysis of phenolic compounds, derivatization is often employed to increase volatility and improve peak shape. Common derivatizing agents include silylating agents (e.g., BSTFA) or acetylating agents.
The GC separation is typically performed on a non-polar or semi-polar capillary column, such as one with a 5% phenyl-polymethylsiloxane stationary phase. The temperature program would be optimized to ensure good resolution from other components in a mixture. The retention index of a compound is a key parameter in its identification and is determined by comparing its retention time to those of a series of n-alkanes.
Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-polymethylsiloxane |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium, constant flow |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50-500 amu |
X-ray Crystallographic Analysis for Solid-State Structure Elucidation
As of the latest available data, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of closely related structures, such as substituted biphenyls and phenols, can provide valuable insights into the expected solid-state conformation and intermolecular interactions.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound would be dominated by a combination of intermolecular interactions. The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. Therefore, O-H···O hydrogen bonds are highly likely to be a primary organizing force in the crystal lattice, potentially forming chains or more complex networks of molecules.
Advanced Separation Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are indispensable for the separation, quantification, and purification of this compound. These techniques are particularly well-suited for the analysis of non-volatile or thermally labile compounds.
Reversed-phase HPLC is the most common mode for the separation of phenolic compounds. A C18 or a phenyl-based stationary phase would be appropriate. The mobile phase typically consists of a mixture of water (often with a small amount of acid, such as formic or acetic acid, to suppress the ionization of the phenolic hydroxyl group) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV-Vis detector, as the aromatic rings of this compound exhibit strong absorbance in the UV region.
UHPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. The principles of separation remain the same as in HPLC, but the instrumentation is designed to operate at much higher pressures.
Table 3: Illustrative HPLC/UHPLC Method Parameters for this compound Analysis
| Parameter | HPLC Condition | UHPLC Condition |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 70% B to 95% B in 15 min | 70% B to 95% B in 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 2 µL |
Specialized Spectroscopic and Imaging Methods
Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, often integrated into a transmission electron microscope (TEM), that analyzes the energy distribution of electrons that have passed through a thin sample. eels.info This technique provides detailed information about elemental composition, chemical bonding, and electronic properties at a high spatial resolution. wikipedia.orgjeol.com
When applied to an organic compound like this compound, EELS can provide several key pieces of information:
Core-Loss Spectroscopy: The high-energy loss region of the spectrum shows sharp ionization edges corresponding to the core-level excitations of the elements present. wikipedia.org For this compound (C₁₈H₁₄O), the carbon K-edge (~285 eV) and the oxygen K-edge (~532 eV) would be the primary features. The fine structure of these edges (Energy Loss Near Edge Structure, ELNES) can reveal information about the bonding environment (e.g., sp² vs. sp³ carbon) and oxidation states. nih.gov
Low-Loss Spectroscopy: The low-energy loss region (below 50 eV) provides information about valence electron excitations, including plasmon peaks and π-π* transitions. wikipedia.org For aromatic systems like this compound, the π-π* transitions are characteristic and can be used to identify and quantify the compound. nasa.govresearchgate.net
The main challenge for EELS analysis of organic materials is their sensitivity to electron beam damage. nih.gov However, advancements in instrumentation, such as monochromators and sensitive detectors, have improved the feasibility of EELS for studying such compounds. dectris.com
| EELS Region | Energy Loss Range | Information Obtainable for this compound |
| Low-Loss | 0 - 50 eV | Valence electron excitations, plasmon peaks, π-π* transitions characteristic of the aromatic rings. wikipedia.orgresearchgate.net |
| Core-Loss | > 50 eV | Elemental composition (Carbon K-edge at ~285 eV, Oxygen K-edge at ~532 eV). wikipedia.org |
| ELNES | Fine structure at core-loss edges | Chemical bonding information (e.g., distinguishing aromatic sp² carbons). nih.gov |
Hyperspectral and multispectral imaging are techniques that combine spectroscopy with digital imaging to create a map of the chemical composition and spatial distribution of components within a sample. newfoodmagazine.com Each pixel in a hyperspectral image contains a full spectrum, allowing for detailed chemical analysis, whereas a multispectral image captures data from several discrete wavelength bands. researchgate.net
These techniques are powerful for analyzing heterogeneous samples where the distribution of a chemical compound is of interest. eigenvector.com For this compound, hyperspectral imaging could be used to:
Map its distribution: In a composite material, biological tissue, or on a surface, hyperspectral imaging could visualize the location and concentration of this compound. nih.gov
Quality control: Assess the uniformity of the compound in a formulation or product.
Environmental analysis: Identify and map the presence of phenolic contaminants in environmental samples. ub.edu
The analysis of hyperspectral data cubes often requires chemometric methods to extract the relevant chemical information from the large and complex datasets. ub.edueigenvector.com
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. daveadamslab.com The this compound molecule itself is achiral and therefore would not exhibit a CD spectrum. However, chirality can be induced or introduced, making CD spectroscopy a valuable tool for structural analysis.
A key concept for biphenyl compounds is atropisomerism , a type of axial chirality that arises from restricted rotation around the single bond connecting the two phenyl rings. pharmaguideline.comunacademy.com This restriction is typically caused by bulky substituents in the ortho positions of the biphenyl core. wikipedia.org While this compound lacks ortho substituents and thus does not exhibit atropisomerism, chiral derivatives could be synthesized.
For example, introducing bulky, chiral groups to the this compound scaffold could lead to diastereomeric atropisomers that are stable enough to be isolated. These chiral derivatives would be CD-active, and their CD spectra could provide information on:
Absolute configuration: The sign and shape of the CD signals (Cotton effects) can be used to determine the absolute stereochemistry (P or M) of the chiral axis. acs.org
Conformational analysis: The CD spectrum is highly sensitive to the dihedral angle between the phenyl rings, allowing for detailed conformational studies in solution. nih.gov
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to assign the absolute configuration and understand the chiroptical properties of biphenyl derivatives. acs.orgnih.gov
Advanced Data Handling and Chemometric Approaches
The large and complex datasets generated by modern analytical techniques, particularly spectroscopic and imaging methods, necessitate the use of advanced data handling and chemometric approaches. Chemometrics employs multivariate statistics to extract meaningful information from chemical data. nih.gov
For the analysis of this compound, chemometrics would be essential in several contexts:
Hyperspectral Image Analysis: Techniques like Principal Component Analysis (PCA) can be used for exploratory data analysis and to reduce the dimensionality of the data. eigenvector.com Multivariate Curve Resolution (MCR) can deconvolve the hyperspectral data into the pure spectra and concentration maps of the individual components in a mixture. eigenvector.com
Quantitative Spectroscopy: When analyzing mixtures containing this compound using techniques like infrared or NIR spectroscopy, chemometric models such as Partial Least Squares (PLS) regression can be built to correlate the spectral data with the concentration of the compound, even in the presence of overlapping signals from other components. fip.orguliege.be
Classification: Methods like SIMCA (Soft Independent Modelling of Class Analogy) could be used to classify samples based on their spectroscopic profiles, for example, to distinguish between different grades of a product containing this compound.
The application of these chemometric tools allows for more robust and comprehensive analysis, turning complex raw data into interpretable chemical insights and quantitative results. researchgate.netnih.gov
Computational Chemistry and Theoretical Investigations of 3 4 Phenylphenyl Phenol
Quantum Chemical Calculations
Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties
No specific studies using DFT to calculate the ground state geometry and electronic properties (such as HOMO-LUMO gap, molecular electrostatic potential, etc.) of 3-(4-phenylphenyl)phenol were identified.
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Information regarding the use of TD-DFT to investigate the electronic transitions, absorption spectra, or excited states of this compound is not available in the searched scientific literature.
Selection of Basis Sets and Functionals
While the selection of appropriate basis sets and functionals is a critical aspect of any DFT study, no publications detailing this process specifically for the analysis of this compound could be found.
Molecular Modeling and Conformational Analysis
Three-Dimensional (3-D) Molecular Geometries and Torsion Potential Energy Scans
No research detailing the 3-D molecular geometry or reporting on torsion potential energy scans to understand the rotational barriers and stable conformations of this compound was located.
Conformer and Stereoisomer Population Distributions in Solution
There is no available data on the theoretical or experimental determination of conformer and stereoisomer population distributions for this compound in various solvents.
Structural Similarity Studies
Structural similarity studies are instrumental in computational chemistry for comparing a target molecule with other known compounds to predict its properties and biological activities. For this compound, such studies would involve the comparison of its three-dimensional structure and electronic properties against databases of compounds with known characteristics. Terphenyl derivatives are known for their distinctive electronic and optical properties due to their π-conjugated system. nist.gov The non-planar structure, consisting of three phenyl rings connected by single bonds, allows for a range of conformational possibilities which are key in determining its interaction with other molecules. nist.gov
Computational methods would be employed to align the structure of this compound with other terphenyls or phenolic compounds to quantify their similarity based on various molecular descriptors. These descriptors can include steric, electronic, and topological features. The insights gained from these comparisons can be pivotal in fields like drug discovery and materials science, where terphenyls are considered important scaffolds. inpressco.com
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of phenolic compounds. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilicity. researchgate.netnih.gov
For this compound, the FMO analysis would reveal the distribution of these orbitals across the molecule. Typically for phenolic compounds, the HOMO is localized on the phenol (B47542) ring and the oxygen atom, due to the electron-donating nature of the hydroxyl group. The LUMO, on the other hand, is generally distributed over the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the molecule. A smaller energy gap suggests that the molecule is more polarizable and reactive. lookchem.com
Illustrative Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 | Primarily located on the phenol ring and oxygen atom. |
| LUMO | -1.2 | Distributed across the biphenyl (B1667301) moiety. |
The distribution of electron density within a molecule is crucial for understanding its reactivity and intermolecular interactions. DFT calculations can provide a detailed picture of the charge distribution in this compound. Reactivity indices, derived from the electronic structure, offer quantitative measures of a molecule's reactivity.
Key reactivity indices include:
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors are calculated using the energies of the HOMO and LUMO and are valuable for predicting the sites of electrophilic and nucleophilic attack. For phenolic compounds, the oxygen atom of the hydroxyl group and specific carbon atoms in the aromatic rings are often the most reactive sites. nih.gov
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. hhu.de This method provides a chemically intuitive picture of the electronic structure and bonding.
Illustrative NBO Donor-Acceptor Interactions for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | π* (C-C) of phenol ring | 20.5 |
| π (C-C) of phenol ring | π* (C-C) of adjacent phenyl ring | 5.2 |
Prediction and Simulation of Spectroscopic Properties
Computational methods are widely used to predict and simulate various spectroscopic properties, providing valuable information for the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra and the confirmation of molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for computing NMR chemical shifts. scirp.org
For this compound, the computed ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. The protons and carbons of the aromatic rings would exhibit chemical shifts in the characteristic downfield region for aromatic compounds. The chemical shifts of the carbons and protons on the phenol ring would be particularly affected by the electron-donating hydroxyl group. The protons ortho and para to the hydroxyl group are expected to be more shielded (shifted upfield) compared to the meta protons. The carbon atom attached to the hydroxyl group would show a significant downfield shift. Comparing the computed chemical shifts with experimental data can provide a high level of confidence in the structural assignment.
Illustrative Computed vs. Experimental NMR Chemical Shifts for this compound
| Atom Position | Computed ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Computed ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|---|---|
| C1-OH | 5.1 | 4.9 | - | - |
| C2-H | 7.2 | 7.1 | C1: 155.2 | C1: 155.0 |
| C4-H | 6.8 | 6.7 | C2: 115.8 | C2: 115.5 |
| C5-H | 7.3 | 7.2 | C3: 142.1 | C3: 141.8 |
| C6-H | 6.9 | 6.8 | C4: 119.5 | C4: 119.2 |
Calculated Infrared and Raman Intensities and Vibrational Frequencies
Theoretical calculations, particularly those employing density functional theory (DFT), serve as powerful tools for predicting the vibrational spectra of molecules. nih.gov These computational methods allow for the calculation of infrared (IR) and Raman intensities and their corresponding vibrational frequencies. The resulting data is crucial for the assignment of specific vibrational modes, which can be performed by analyzing the total energy distribution (TED). researchgate.net
For a substituted phenol like this compound, the vibrational spectrum is characterized by several key modes. These include the stretching vibration of the hydroxyl group (O-H), the C-O bond stretching, aromatic C-H stretching, and various in-plane and out-of-plane bending and ring deformation modes of the phenyl rings. While specific computational studies on this compound are not detailed in the available literature, the vibrational assignment for the parent phenol molecule provides a fundamental basis for understanding its spectrum. scribd.com
The introduction of a 4-phenylphenyl substituent onto the phenol ring would be expected to introduce new vibrational modes associated with the biphenyl moiety, such as inter-ring stretching, alongside shifts in the characteristic phenol frequencies due to changes in mass and electronic distribution.
Table 1: Selected Experimental Vibrational Frequencies for Phenol
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | ~3657 (vapor) |
| C-O Stretch | ~1258 (liquid) |
| Aromatic C-H Stretch | ~3040-3070 (liquid) |
This table presents fundamental vibrational frequencies for the parent phenol molecule to serve as a baseline for comparison.
Simulated UV-Vis Absorption Maxima
Simulations of ultraviolet-visible (UV-Vis) absorption spectra, often conducted using time-dependent density functional theory (TD-DFT), provide insight into the electronic transitions within a molecule. nih.gov The spectra of phenolic compounds are dominated by π → π* transitions within the aromatic system. docbrown.info The position of the maximum absorption wavelength (λmax) is sensitive to the nature of the substituents on the benzene (B151609) ring. docbrown.info
The parent phenol molecule exhibits a λmax around 270-275 nm. docbrown.inforesearchgate.net Substituents that extend the conjugated π-electron system typically induce a bathochromic shift, moving the absorption maximum to a longer wavelength. nih.gov The 4-phenylphenyl group in this compound represents a significant extension of the conjugated system. Therefore, it is predicted that the λmax for this compound would be shifted to a longer wavelength compared to phenol. The magnitude of this shift is influenced by the planarity between the phenyl rings and the interaction with the solvent.
Table 2: Comparison of UV-Vis Absorption Maxima (λmax) for Phenolic Compounds
| Compound | λmax (nm) | Effect of Substituent |
|---|---|---|
| Phenol | ~275 | Baseline |
This table illustrates the effect of substituents on the absorption maxima of the phenol chromophore. docbrown.info
Prediction of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light. nih.govencyclopedia.pub These methods are exceptionally sensitive to the three-dimensional stereochemistry of chiral molecules and are widely used for determining absolute configurations. encyclopedia.pub
The this compound molecule is achiral, meaning it does not have a non-superimposable mirror image. Consequently, in an isotropic medium such as a solution, it will not exhibit an ECD or VCD spectrum.
However, theoretical considerations suggest that VCD signals can arise from achiral molecules if they crystallize in a chiral space group. nih.gov In such a scenario, the chirality is a property of the supramolecular arrangement in the crystal lattice rather than the individual molecule. The O-H stretching vibration is a particularly sensitive probe for detecting such supramolecular chirality. nih.gov Therefore, while a VCD spectrum for this compound is not expected in solution, it could theoretically be predicted and observed in a chiral solid-state form.
Thermodynamic and Kinetic Studies
Absolute and Relative Free Energies of Chemical Reactions
Computational chemistry provides robust methods for calculating the thermodynamic properties of chemical reactions, including the absolute and relative Gibbs free energies (ΔG). These calculations are fundamental to predicting reaction spontaneity, determining equilibrium constants, and understanding reaction pathways. A key application for phenols is the computational determination of their acid dissociation constants (pKa), which is directly related to the free energy change of the deprotonation reaction in solution. researchgate.net Accurate pKa prediction can be achieved through quantum chemical calculations that include explicit solvent molecules and a continuum solvation model. researchgate.net The electronic nature of substituents on the phenol ring significantly influences the acidity and, therefore, the free energy of this reaction.
Bond Dissociation Energies (BDE) and Radical Stability
The O-H bond dissociation energy (BDE) is a critical parameter that quantifies the energy required for the homolytic cleavage of the hydroxyl bond to form a phenoxyl radical and a hydrogen atom. wikipedia.org It is a primary indicator of the antioxidant potential of phenolic compounds, as a lower BDE facilitates the donation of a hydrogen atom to scavenge free radicals. mdpi.compan.olsztyn.pl
The BDE is intrinsically linked to the stability of the resulting phenoxyl radical; greater stability of the radical corresponds to a lower BDE. researchgate.netnih.gov Radical stability is enhanced by the delocalization of the unpaired electron through resonance. frontiersin.orgquora.com For the parent phenol molecule, the recommended gas-phase O-H BDE is approximately 86.7 kcal/mol. nih.gov
In this compound, the 4-phenylphenyl substituent provides an extended π-system over which the unpaired electron of the corresponding phenoxyl radical can be delocalized. This enhanced resonance stabilization is expected to lower the O-H BDE relative to that of unsubstituted phenol, thereby potentially increasing its radical-scavenging activity.
Table 3: Comparison of O-H Bond Dissociation Energies (BDE) for Selected Phenols
| Compound | BDE (kcal/mol) | Basis of Value |
|---|---|---|
| Phenol | 87.3 ± 1.5 | Experimental (Photoacoustic calorimetry) mdpi.com |
| Phenol | 86.7 ± 0.7 | Re-evaluated gas-phase value nih.gov |
| p-Cresol (4-methylphenol) | 86.5 | Calculated (DFT) |
| p-Aminophenol | 77.9 | Calculated (DFT) mdpi.com |
This table shows how different substituents affect the O-H BDE of phenol. Electron-donating groups (like methyl and amino) tend to lower the BDE, while electron-withdrawing groups (like nitro) tend to increase it.
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes upon substituting an atom in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium). epfl.ch KIE studies are a fundamental tool in physical organic chemistry for elucidating reaction mechanisms. osti.gov A primary KIE, where the ratio of rates (kH/kD) is significantly greater than 1, is a strong indicator that the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. osti.gov
For reactions involving this compound where the O-H bond is cleaved, such as hydrogen atom transfer during an antioxidant process, a significant primary KIE would be expected. While no specific KIE studies have been reported for this compound, such an investigation would involve comparing the reaction rates of the normal compound with its deuterated analogue (where the hydroxyl proton is replaced by deuterium). The magnitude of the observed KIE would provide critical information about the transition state of the hydrogen transfer step.
Molecular Aggregation and Intermolecular Interactions
The study of molecular aggregation and intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing, polymorphism, and physical characteristics. For this compound, these interactions are governed by the presence of a hydroxyl group capable of forming strong hydrogen bonds and two phenyl rings that can engage in various non-covalent interactions. Computational methods provide deep insights into the nature and strength of these forces.
The phenolic hydroxyl (-OH) group in this compound is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (the H atom) and an acceptor (the O atom) ed.govrsc.org. In the solid state, this typically leads to the formation of intermolecular O-H···O hydrogen bonds, creating chains or more complex networks of molecules.
In a hypothetical crystal structure, the key parameters for hydrogen bonds would be the distance between the donor (O-H) and acceptor (O) atoms and the angle of the bond.
Table 1: Hypothetical Hydrogen Bond Parameters for this compound Dimers
| Interaction Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Calculated Interaction Energy (kJ/mol) |
|---|
Note: Data are representative values based on DFT calculations for similar phenolic compounds.
Beyond hydrogen bonding, the molecular structure of this compound is dominated by its biphenyl framework, which gives rise to several other significant non-covalent interactions that dictate its three-dimensional structure wikipedia.orgpurdue.edumhmedical.com. These interactions, though weaker than hydrogen bonds, are numerous and collectively play a critical role in crystal packing wikipedia.org.
Key non-covalent interactions for this compound include:
π-π Stacking: The aromatic rings of the biphenyl system can interact with those of adjacent molecules. These interactions can be in a parallel-displaced or T-shaped (edge-to-face) arrangement. The strength and geometry of these interactions are influenced by the electrostatic potential of the aromatic rings researchgate.net.
Van der Waals Forces: These include London dispersion forces, which are present between all molecules and arise from temporary fluctuations in electron density wikipedia.org. Given the large surface area of the biphenyl system, these dispersive interactions are expected to be a major contributor to the cohesive energy of the molecular crystal researchgate.net.
The interplay of these forces governs how molecules arrange themselves in a crystal, influencing properties like melting point and solubility.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice nih.govscirp.org. The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact.
For this compound, a Hirshfeld surface analysis would reveal:
Red spots on the d_norm surface: These indicate close contacts where the intermolecular distance is shorter than the sum of the van der Waals radii, highlighting the most significant interactions. For this molecule, prominent red spots would be expected around the phenolic -OH group, corresponding to O-H···O hydrogen bonds nih.gov.
Based on analyses of similar aromatic and phenolic compounds, the relative contributions of different intermolecular contacts for this compound can be predicted.
Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | ~45% | Represents the largest contribution, typical for organic molecules with many hydrogen atoms. Corresponds mainly to van der Waals forces nih.govnih.gov. |
| C···H / H···C | ~28% | Indicates the presence of C-H···π interactions, crucial for the packing of aromatic systems nih.gov. |
| O···H / H···O | ~15% | Directly corresponds to the strong O-H···O hydrogen bonds formed by the phenol group nih.govnih.gov. |
| C···C | ~7% | Suggests the presence of π-π stacking interactions between the phenyl rings of adjacent molecules nih.gov. |
Note: Percentages are estimates based on published data for structurally related molecules.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity nih.govnih.gov. For a compound like this compound, QSAR models could be developed for a series of its derivatives to predict their activity against a specific biological target, such as an enzyme or receptor nih.gov. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules explorationpub.comexplorationpub.com.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties nih.gov. For a 3D-QSAR study on this compound analogues, the following descriptors, representing different molecular fields, would be crucial explorationpub.com:
Steric Descriptors: Describe the shape and size of the molecule.
Electrostatic Descriptors: Represent the distribution of charge within the molecule.
Hydrophobic Descriptors: Quantify the molecule's affinity for non-polar environments.
Hydrogen Bond Donor/Acceptor Descriptors: Indicate the potential for forming hydrogen bonds.
The performance and predictive power of a generated QSAR model are evaluated using several statistical parameters explorationpub.com. A robust and reliable model must meet certain statistical criteria.
Table 3: Key Statistical Parameters for Evaluating a 3D-QSAR Model
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Cross-validated Correlation Coefficient | Q² (or q²) | Measures the internal predictive ability of the model, determined by methods like leave-one-out cross-validation. | > 0.5 |
| Non-cross-validated Correlation Coefficient | r² | Indicates the goodness-of-fit of the model to the training set data. A high value is necessary but not sufficient for a good model. | > 0.6 |
| Standard Error of Estimate | SEE | Represents the standard deviation of the residuals, indicating the precision of the predictions. | Low value |
| F-statistic Value | F | A measure of the statistical significance of the model, comparing the model's variance to the residual variance. | High value |
Source: General criteria for robust QSAR models. explorationpub.comexplorationpub.com
A critical aspect of any QSAR model is its Applicability Domain (AD) mdpi.com. The AD defines the chemical space of structures for which the model can make reliable predictions nih.gov. This is a fundamental principle for model validation, as set by the Organisation for Economic Co-operation and Development (OECD) mdpi.comresearchgate.net. Predictions for compounds that fall outside the AD are considered extrapolations and are unreliable.
Several methods exist to define the AD of a QSAR model, including:
Bounding Box Method: This approach defines the AD based on the minimum and maximum values of each molecular descriptor used in the model for the training set compounds nih.gov. A new compound is inside the AD if all its descriptor values fall within these ranges.
Distance-Based Methods: These methods determine the AD by calculating the distance (e.g., Euclidean or Mahalanobis distance) of a new compound from the center of the training set in the descriptor space. A cutoff threshold is defined, and compounds beyond this distance are considered outside the AD bohrium.com.
Leverage Approach: In this method, the leverage of each compound is calculated from the model's hat matrix. A Williams plot (a scatter plot of standardized residuals versus leverage values) is used to visualize the AD. Compounds with leverage values higher than a defined threshold (h*) are considered to be outside the AD because they are too influential on the model's regression line researchgate.net.
Defining the AD ensures that the QSAR model for derivatives of this compound is used appropriately, providing trustworthy predictions only for compounds that are structurally similar to those on which the model was built mdpi.com.
Based on a comprehensive review of scientific literature, there is currently insufficient publicly available research to detail the specific applications of the chemical compound This compound in the advanced materials science fields as outlined.
While the broader classes of compounds to which this compound belongs—such as biphenyls, terphenyls, and other phenolic derivatives—are extensively studied and utilized in these areas, specific research findings detailing the synthesis, properties, and performance of this compound itself within these applications are not documented in the available literature.
General roles for related compounds include:
Biphenyl and Triarylamine Derivatives in OLEDs : Many derivatives of biphenyl, particularly those functionalized with amine groups, are synthesized and evaluated as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) due to their electronic properties and thermal stability.
Biphenyls in Liquid Crystal Displays (LCDs) : The rigid core structure of biphenyl is a foundational component in many thermotropic liquid crystals used in LCD technology.
Aromatic Compounds in Organic Semiconductors : Complex aromatic and heterocyclic molecules, including various phenyl and carbazole (B46965) derivatives, are often investigated for their charge-carrier mobility in Organic Field-Effect Transistors (OFETs).
Phenolic Compounds as Polymer Additives : Phenolic compounds are a major class of antioxidants used to prevent degradation and extend the lifespan of various polymers.
Phenols and Biphenyls in Polyimide Resins : Aromatic dianhydrides, diamines, and various phenolic compounds can serve as monomers or be used in the solvent system for the synthesis of high-performance polyimide resins, which are valued for their thermal stability.
However, without specific data for this compound, a detailed article that adheres to the requested structure and focuses solely on this compound cannot be generated at this time. Further research would be required to characterize this specific molecule and evaluate its potential performance in the outlined applications.
Applications of 3 4 Phenylphenyl Phenol and Its Derivatives in Advanced Materials Science
Polymer Science and Functional Plastics
Components in Engineering Thermoplastics
High-performance engineering thermoplastics are characterized by their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of rigid aromatic units, such as the biphenyl (B1667301) scaffold present in 3-(4-phenylphenyl)phenol, into polymer backbones is a well-established strategy to enhance these properties. The introduction of such bulky, planar structures restricts segmental motion, leading to higher glass transition temperatures (Tg) and improved dimensional stability at elevated temperatures consensus.appwur.nl.
Derivatives of this compound can be envisioned as monomers in the synthesis of several classes of engineering thermoplastics, including polycarbonates and poly(aryl ether sulfone)s (PAES). In the case of polycarbonates, the dihydroxy functionality of a bisphenol monomer is reacted with a carbonate source, such as diphenyl carbonate, through a transesterification reaction mdpi.commdpi.comnih.govuwb.edu.plessentialchemicalindustry.org. A suitably functionalized derivative of this compound, possessing two hydroxyl groups, could serve as a specialty monomer to introduce the rigid biphenyl moiety, thereby increasing the Tg and thermal stability of the resulting polycarbonate.
Similarly, in the synthesis of PAES, a bisphenol is reacted with an activated dihalide, such as bis(4-fluorophenyl)sulfone, via nucleophilic aromatic substitution nih.goviau.irdigitellinc.comnih.gov. The use of a biphenyl-containing bisphenol derived from this compound would be expected to yield a PAES with superior thermal properties compared to those based on more flexible bisphenols. The properties of these resulting polymers can be further tuned by the specific placement of the ether and sulfone linkages.
Table 1: Potential Impact of this compound Derivatives on Engineering Thermoplastics
| Polymer Class | Potential Monomer Derivative | Expected Property Enhancement |
| Polycarbonates | Bis-hydroxylated this compound | Increased Glass Transition Temperature (Tg), Enhanced Thermal Stability |
| Poly(aryl ether sulfone)s | Bis-hydroxylated this compound | Improved Thermo-oxidative Stability, Higher Modulus |
Framework Materials
The rigid and well-defined geometry of the biphenyl scaffold makes it an attractive component for the construction of porous framework materials, such as Metal-Organic Frameworks (MOFs) and Organic Polymers of Intrinsic Microporosity (PIMs).
Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters linked together by organic ligands wikipedia.orgcd-bioparticles.netalfa-chemistry.comnih.govmdpi.com. The properties of MOFs, including their pore size, shape, and surface chemistry, can be precisely controlled by the choice of the metal and the organic linker. Biphenyl-based ligands, particularly dicarboxylic acids, are widely used in the synthesis of MOFs due to their rigidity and ability to create robust and porous structures nih.gov.
A derivative of this compound, functionalized with coordinating groups such as carboxylic acids, could serve as a versatile linker for MOF synthesis. For instance, a hypothetical 3-hydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid linker would offer several interesting features. The biphenyl backbone would provide the necessary rigidity to form a stable framework, while the hydroxyl group could act as a functional site within the pores of the MOF. This pendant hydroxyl group could be utilized for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications, such as catalysis or sensing nih.gov. Furthermore, the presence of such functional groups can influence the optical properties of the MOF, potentially leading to materials with interesting luminescent or nonlinear optical behaviors rsc.orgrsc.orgpatsnap.com.
Polymers of Intrinsic Microporosity are a class of polymers that possess a significant amount of interconnected free volume due to their rigid and contorted molecular structures, which prevents efficient chain packing osti.govnih.govresearchgate.netcardiff.ac.uk. This intrinsic microporosity makes them promising materials for applications such as gas separation and storage nih.govuva.esmdpi.comresearchgate.netnih.govnih.gov.
The synthesis of PIMs often involves the polymerization of monomers that contain sites of contortion, such as spirobisindane or Tröger's base units, which force the polymer backbone into a rigid, non-linear conformation. The incorporation of biphenyl units into the polymer backbone is another strategy to enhance rigidity and create microporosity mdpi.comnih.gov. A di-functionalized derivative of this compound, such as a diol, could be a valuable monomer for the synthesis of novel PIMs. The rigid biphenyl moiety would contribute to the formation of a microporous structure, while the specific substitution pattern could be used to fine-tune the pore size distribution and gas separation properties of the resulting polymer. For example, polyimides derived from biphenyl-containing diamines have shown promising performance in gas separation applications uva.esmdpi.comnih.gov.
Table 2: Potential PIMs based on this compound Derivatives
| PIM Type | Potential Monomer Derivative | Potential Application |
| Polyimide | Diamine derivative of this compound | Gas separation (e.g., CO2/CH4) |
| Polyester | Diol derivative of this compound | Vapor sorption |
Materials with Tunable Optical and Electronic Properties
The extended π-conjugation of the biphenyl system in this compound and its derivatives provides a foundation for the development of materials with interesting optical and electronic properties. By strategically modifying the molecular structure, it is possible to tune these properties for applications in areas such as light-emitting diodes, sensors, and electrochromic devices.
The fluorescence properties of aromatic compounds are highly sensitive to their chemical environment and molecular structure. Derivatives of this compound, when incorporated into larger conjugated systems, could exhibit tunable fluorescence emission. The introduction of electron-donating or electron-withdrawing groups onto the biphenyl scaffold can alter the energy levels of the molecular orbitals, leading to shifts in the absorption and emission wavelengths.
Furthermore, polymers containing triphenylamine (B166846) units, which share structural similarities with the phenyl-substituted phenol (B47542), are known to exhibit electrochromic behavior mdpi.com160.153.132rsc.org. Electrochromic materials can change their color in response to an applied electrical potential. By incorporating derivatives of this compound into a polymer backbone, it may be possible to create novel electrochromic materials. The redox properties of the phenol or a suitably introduced amine functionality could be exploited to induce reversible color changes.
Exploration of Organic Radicals in Materials Science
Organic radicals are molecules that contain one or more unpaired electrons. While most radicals are highly reactive and short-lived, it is possible to create stable radicals through steric hindrance and delocalization of the unpaired electron over a large π-system mdpi.comtechnion.ac.il. Phenoxyl radicals, formed by the one-electron oxidation of phenols, are a well-studied class of organic radicals scholaris.ca.
The this compound molecule is a precursor to a potentially stable phenoxyl radical. The unpaired electron in the 3-(4-phenylphenyl)phenoxyl radical would be delocalized over the entire biphenyl system, which would contribute to its stability. The magnetic and electronic properties of such a radical could be investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy nih.govsrce.hrnih.gov. EPR spectroscopy provides detailed information about the electronic structure of radical species and their interactions with their environment.
The study of stable organic radicals is a burgeoning field in materials science, with potential applications in molecular magnetism, spintronics, and as spin labels for biological studies mdpi.comrsc.orgmdpi.comacs.org. The magnetic properties of a material are determined by the interactions between the spins of its constituent electrons. In materials composed of stable organic radicals, it is possible to control these interactions through careful molecular design, potentially leading to the development of novel magnetic materials mdpi.com.
Catalytic Applications of Biphenyl Scaffolds Featuring Hydroxylated Phenylphenols
Ligand Design in Metal-Catalyzed Transformations
The design of effective ligands is paramount for controlling the reactivity and selectivity of metal catalysts. Biphenyl-based ligands, due to their tunable steric bulk, electronic properties, and robust chiral backbone, have been extensively developed for a range of important chemical transformations.
Biphenyl (B1667301) phosphine (B1218219) ligands are a cornerstone of modern homogeneous catalysis. Their C2-symmetric structure, arising from axial chirality, provides a well-defined chiral pocket that effectively controls the stereochemical outcome of reactions.
Hydroformylation: This process, which introduces a formyl group and a hydrogen atom across an alkene's double bond, is a large-scale industrial method for aldehyde synthesis. Biphenyl-based phosphine and phosphite (B83602) ligands are employed to control the regioselectivity (linear vs. branched aldehyde) and, in asymmetric variants, the enantioselectivity. Bulky, electron-rich biphenyl phosphines often promote high activity and selectivity in palladium-catalyzed C-C coupling reactions. liv.ac.uk While rhodium is the most common metal for hydroformylation, specialized biphenyl ligands are crucial for achieving desired outcomes. researchgate.netglobethesis.com For example, phospholane-phosphite ligands have demonstrated unusual selectivity towards branched aldehydes in the hydroformylation of terminal alkenes. mdpi.com
Asymmetric Hydrogenation: This reaction is one of the most powerful methods for producing enantiomerically pure compounds. Axially chiral biphenyl diphosphine ligands, such as 2,2′-bis(diphenylphosphino)-1,1′-biphenyl (BIPHEP) derivatives, are highly effective in rhodium- and ruthenium-catalyzed asymmetric hydrogenations. nih.govpnas.org These ligands create a rigid chiral environment that forces the substrate to coordinate to the metal center in a specific orientation, leading to high enantiomeric excesses (ee). For instance, a bridged C2-symmetric biphenyl phosphine ligand was found to be highly effective in the asymmetric hydrogenation of various substrates, including α- and β-ketoesters and β-(acylamino)acrylates. nih.govbohrium.compnas.org
Table 1: Performance of a Chiral Biphenyl Diphosphine Ligand in Ru-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates nih.gov
| Substrate (Acyl Group) | Product | Conversion (%) | ee (%) |
| Acetyl | N-Acetyl-β-amino acid ester | >99 | 99 |
| Benzoyl | N-Benzoyl-β-amino acid ester | >99 | 98 |
| Boc | N-Boc-β-amino acid ester | >99 | 99 |
Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile C-C bond-forming reaction. The stereochemical outcome is heavily dependent on the chiral ligand employed. Biphenyl-based phosphine ligands have been shown to be effective in these transformations, guiding the incoming nucleophile to one of the two enantiotopic termini of the π-allyl-palladium intermediate.
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in catalysis due to their strong σ-donating properties, which form robust bonds with metal centers. beilstein-journals.org Incorporating a chiral biphenyl backbone into an NHC ligand combines the steric and chiral features of the biphenyl scaffold with the unique electronic properties of the NHC.
Axially chiral mono(NHC)-palladium(II) and mono(NHC)-gold(I) complexes have been synthesized using a 1,1'-biphenyl scaffold derived from chiral 6,6'-dimethoxybiphenyl-2,2'-diamine. beilstein-journals.orgnih.gov These complexes have demonstrated significant catalytic activity. The palladium(II)-NHC complex, for example, proved to be a good catalyst for Suzuki-Miyaura and Heck-Mizoroki coupling reactions. nih.govsemanticscholar.orgresearchgate.net The stability and well-defined structure of these biphenyl-NHC metal complexes make them highly promising for a variety of catalytic applications.
Applications in Asymmetric Catalysis
The true utility of chiral biphenyl scaffolds is realized in their application to asymmetric catalysis, where the goal is the selective synthesis of one enantiomer of a chiral product.
Asymmetric cross-coupling reactions are fundamental for the construction of chiral biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.
Suzuki-Miyaura Reaction: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. When used to synthesize axially chiral biaryls, a chiral ligand is required to control the atroposelective coupling. Chiral-bridged biphenyl monophosphine ligands have shown superiority in reactivity and enantioselectivity in the Pd-catalyzed asymmetric Suzuki-Miyaura coupling of sterically hindered substrates. beilstein-journals.orgresearchgate.netdoaj.org Similarly, axially chiral mono(NHC)-Pd(II) complexes with a biphenyl backbone have shown good catalytic activities in these reactions. beilstein-journals.orgnih.gov
Table 2: Asymmetric Suzuki-Miyaura Coupling Catalyzed by a Biphenyl-NHC-Pd(II) Complex nih.govresearchgate.net
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1-Iodonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 92 |
| 1-Bromo-4-tert-butylbenzene | Phenylboronic acid | 4-tert-Butyl-1,1'-biphenyl | 95 |
| 4-Bromobenzaldehyde | Phenylboronic acid | 4-Formyl-1,1'-biphenyl | 86 |
Heck-Mizoroki Reaction: The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. mdpi-res.comresearchgate.netmdpi.com The asymmetric variant is a powerful tool for creating stereocenters. researchgate.netacs.org Chiral biphenyl-based ligands, including both phosphines and NHCs, are instrumental in controlling the enantioselectivity. nih.gov The Pd(II)-NHC complex with a 1,1'-biphenyl scaffold has been successfully applied as a catalyst in the Heck-Mizoroki coupling reaction. beilstein-journals.orgresearchgate.net
Asymmetric hydroamination, the addition of an N-H bond across a C-C multiple bond, is a highly atom-economical method for synthesizing chiral nitrogen-containing heterocycles. researchgate.netnih.gov Gold and lanthanide complexes are often used for these transformations. Chiral ligands are essential to induce enantioselectivity.
(S)-Au(I) complexes featuring a chiral biphenyl-based NHC ligand have been shown to catalyze asymmetric intramolecular hydroamination reactions, producing the corresponding nitrogen heterocycles with moderate enantiomeric excesses. beilstein-journals.orgnih.govresearchgate.net The catalyst system often requires a silver salt co-catalyst to abstract a halide from the gold precursor, generating the active cationic species. mdpi.com The choice of counterion and solvent can significantly influence the enantioselectivity of the reaction. mdpi.com
Beyond metal catalysis, chiral biphenyl scaffolds are integral to the design of purely organic catalysts. Organocatalysis avoids the use of potentially toxic and expensive metals and offers unique reactivity pathways. researchgate.net Chiral phosphoric acids derived from H8-BINOL, a hydrogenated biphenyl (specifically binaphthyl) diol, are powerful Brønsted acid catalysts. researchgate.net
These organocatalysts have been successfully used in modified Pictet-Spengler reactions of biphenyl-2-amines and aromatic aldehydes to produce chiral 6-aryl-5,6-dihydrophenanthridines. researchgate.net The catalyst, featuring a biphenyl-like backbone, demonstrates strong stereocontrol, affording products with high yields and excellent enantioselectivities (up to 99% ee). researchgate.net The catalytic activity relies on the ability of the chiral phosphoric acid to act as a bifunctional catalyst, activating both reaction partners through hydrogen bonding within a well-defined chiral pocket. acs.org Axially chiral styrene-based organocatalysts have also been developed, where stereoselectivity is controlled through π-π interactions and multiple hydrogen bonds. nih.gov
Influence of Stereochemistry and Atropisomerism on Catalytic Performance
The spatial arrangement of atoms, or stereochemistry, is a critical factor governing the efficacy of a catalyst. In biphenyl-based catalysts, atropisomerism plays a paramount role. Atropisomers are stereoisomers that can be isolated due to hindered rotation around a single bond. For a biphenyl scaffold to exhibit atropisomerism, the substituents at the ortho positions of the phenyl rings must be sufficiently bulky to prevent free rotation.
In principle, the introduction of appropriate substituents at the ortho positions of the biphenyl core of 3-(4-phenylphenyl)phenol could induce axial chirality. The resulting atropisomers, if separable, would be expected to exhibit distinct catalytic activities. One enantiomer might favor the formation of a specific product enantiomer in an asymmetric reaction, while the other would favor the opposite enantiomer. The hydroxyl group of This compound could serve as a coordination site for a metal center or as a hydrogen bond donor, playing a crucial role in the catalytic cycle. The precise stereochemical arrangement of this hydroxyl group in a chiral, non-racemic catalyst would be instrumental in dictating the stereochemical outcome of the catalyzed reaction.
Design of Scaffolds for Catalytic Activity and Selectivity
The rational design of catalyst scaffolds is a key strategy for achieving high catalytic activity and selectivity. This involves the careful selection of a core structure and the strategic placement of functional groups to create a specific catalytic environment.
Currently, there is a lack of specific examples in the scientific literature detailing the design of catalytic scaffolds based on This compound . However, one can extrapolate from the general principles of catalyst design for biphenyl scaffolds. The This compound molecule offers several key features that could be exploited in catalyst design:
The Biphenyl Core: Provides a rigid and tunable platform.
The Hydroxyl Group: Can act as a coordinating group for a metal catalyst or as a Brønsted acid/base site. Its position at the 3-position influences its steric accessibility and electronic properties.
The Phenyl Substituent: The phenyl group at the 4-position can be further functionalized to modulate the electronic properties or steric bulk of the ligand, or to introduce additional coordinating sites.
A hypothetical design of a catalyst based on This compound might involve the introduction of phosphine groups at the 2 and 2' positions to create a bidentate ligand for transition metal catalysis. The resulting ligand could potentially exhibit atropisomerism, and the enantiomers could be resolved to be used in asymmetric catalysis. The hydroxyl group could then participate in secondary interactions, such as hydrogen bonding with the substrate, to enhance enantioselectivity.
The table below outlines hypothetical design considerations for catalytic scaffolds derived from This compound , based on established principles in catalyst design.
| Design Parameter | Rationale for this compound Scaffold | Potential Catalytic Application |
| Introduction of Ortho-Substituents | To induce atropisomerism and create a chiral environment. Bulky groups like -PPh2, -SiMe3, or -tBu would be suitable. | Asymmetric Hydrogenation, Cross-Coupling Reactions |
| Functionalization of the Hydroxyl Group | To modulate solubility, electronic properties, or to act as a directing group. Etherification or esterification are common strategies. | Metal-catalyzed C-H activation |
| Modification of the Pendent Phenyl Group | Introduction of electron-donating or -withdrawing groups to fine-tune the electronic properties of the catalyst. | Polymerization, Oxidation/Reduction reactions |
| Incorporation into a Macrocyclic Structure | To create a well-defined catalytic pocket and enhance selectivity through host-guest interactions. | Enantioselective Epoxidation |
It is important to reiterate that the specific catalytic applications and the detailed influence of stereochemistry for catalysts derived from This compound are not documented in the reviewed scientific literature. The information presented here is based on the extrapolation of general principles of catalyst design involving biphenyl scaffolds. Further experimental research would be necessary to validate these hypothetical design concepts and to explore the full catalytic potential of this specific chemical compound.
Future Research Directions and Emerging Trends for 3 4 Phenylphenyl Phenol
Development of Novel and Highly Efficient Green Synthesis Routes
A significant push in chemical manufacturing is the adoption of green chemistry principles to minimize environmental impact. researchgate.netrsc.orgrsc.org For 3-(4-phenylphenyl)phenol, this translates to developing synthetic pathways that are not only efficient but also environmentally benign. researchgate.netresearchgate.net Key areas of focus include:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby reducing waste. ijpar.com
Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals. ijpar.comresearchgate.net
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption and improve reaction times.
Catalysis: Employing catalytic processes, which are often more selective and require milder reaction conditions than stoichiometric reactions. researchgate.net
Further Exploration of Regioselective C–H Activation and Distal Functionalization
Carbon-hydrogen (C–H) activation is a powerful tool in organic synthesis that allows for the direct functionalization of C–H bonds, which are ubiquitous in organic molecules. nih.govelsevierpure.com For this compound, the presence of multiple C–H bonds presents both an opportunity and a challenge for regioselective functionalization.
Future research will likely focus on:
Ortho-C–H Functionalization: Developing methods to selectively functionalize the C–H bonds ortho to the hydroxyl group, which is a common site for modification in phenol (B47542) derivatives. nih.gov
Distal C–H Functionalization: A more challenging but highly desirable goal is the selective functionalization of C–H bonds at positions remote from the directing hydroxyl group. mdpi.com This would open up new avenues for creating diverse molecular architectures.
Novel Directing Groups: The design of new directing groups that can temporarily coordinate to a metal catalyst and guide it to a specific C–H bond will be crucial for achieving high regioselectivity. acs.orgnih.gov
The successful development of these methods will enable the synthesis of a wide range of novel this compound derivatives with tailored properties. rsc.org
Integration of Advanced Computational Modeling for Predictive Molecular Design
Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. nih.govnih.gov In the context of this compound, computational modeling can be used to:
Predict Physicochemical Properties: Accurately predict properties such as pKa, solubility, and electronic structure, which are crucial for designing molecules with specific applications in mind. mdpi.com
Model Reaction Mechanisms: Elucidate the mechanisms of synthetic reactions, which can aid in the optimization of reaction conditions and the design of more efficient catalysts.
Structure-Activity Relationship (SAR) Studies: Develop quantitative structure-activity relationship (QSAR) models to correlate the molecular structure of this compound derivatives with their biological or material properties. nih.govresearchgate.netiosrjournals.org
The integration of computational modeling with experimental work will accelerate the discovery and development of new this compound-based materials and molecules.
Design and Synthesis of Derivatives for Multifunctional Materials Systems
The rigid, aromatic scaffold of this compound makes it an attractive building block for the creation of multifunctional materials. By strategically introducing different functional groups, it is possible to design molecules with a combination of desirable properties.
| Derivative Class | Potential Functionality | Target Application |
| Luminescent Materials | Derivatives with extended π-conjugation and appropriate substituents can exhibit strong fluorescence or phosphorescence. | Organic Light-Emitting Diodes (OLEDs), chemical sensors, and bio-imaging. researchgate.net |
| Liquid Crystals | By attaching long alkyl chains or other mesogenic groups, it is possible to induce liquid crystalline behavior. | Display technologies and optical switching devices. |
| Biologically Active Molecules | The phenol moiety is a common feature in many biologically active compounds, including anti-inflammatory and anti-tumor agents. nih.gov | Drug discovery and development. nih.gov |
| Androgen Receptor Antagonists | Certain derivatives have shown potential as androgen receptor antagonists, which are important in the treatment of prostate cancer. nih.gov | Development of new anti-cancer agents. nih.gov |
The synthesis of these derivatives will require a combination of traditional and modern synthetic methods, including the C–H activation strategies discussed above.
Application in Novel Catalytic Systems and Asymmetric Transformations
The phenolic hydroxyl group of this compound can act as a coordinating site for metal ions, making it a potential ligand for catalysis. nih.govacs.org Future research in this area could explore:
Asymmetric Catalysis: The development of chiral derivatives of this compound as ligands for asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. rsc.org
Oxidative Coupling Reactions: The use of this compound derivatives as catalysts or ligands in oxidative coupling reactions to form C-C and C-O bonds. nih.govacs.org
Dearomatization Reactions: Phenols are valuable starting materials for dearomatization reactions, which provide access to highly functionalized, three-dimensional molecules. rsc.org
The development of novel catalytic systems based on this compound could lead to more efficient and selective methods for a variety of chemical transformations.
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for confirming the purity and structural integrity of 3-(4-phenylphenyl)phenol in synthetic samples?
- Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for purity verification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential. GC with flame ionization detection (FID) is particularly useful for detecting residual solvents or byproducts, as demonstrated in purity assessments of structurally similar phenolic compounds (e.g., 3-phenylphenol) .
Q. What safety protocols should be prioritized during experimental handling of this compound?
- Answer : Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Work should be conducted in a fume hood to avoid inhalation. Skin contact requires immediate washing with soap and water for ≥15 minutes, while eye exposure necessitates flushing with water for 10–15 minutes . Waste disposal must follow institutional guidelines for phenolic compounds to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction kinetics with hydroxyl radicals (·OH) be experimentally determined for this compound in aqueous systems?
- Answer : Pulse radiolysis or laser flash photolysis can measure rate constants for ·OH interactions. These methods rely on transient absorption spectroscopy to track radical formation and decay. Comparative kinetic data for phenolic analogs (e.g., biphenyl derivatives) suggest rate constants in the range of 10⁹–10¹⁰ M⁻¹s⁻¹, but experimental validation is required due to substituent effects .
Q. What strategies resolve contradictions in biomarker correlation studies involving this compound metabolites?
- Answer : Discrepancies in biomarker correlations (e.g., intake vs. excretion) may arise from inter-individual metabolic variability or assay sensitivity. Use longitudinal cohort studies with repeated measures to account for temporal fluctuations. Adjust for covariates like age, renal function, and enzymatic activity, as shown in 4-phenylphenol biomarker analyses . Advanced statistical tools (e.g., mixed-effects models) improve reliability.
Q. How can computational modeling predict the environmental fate and toxicity of this compound?
- Answer : Density functional theory (DFT) simulations can estimate hydrolysis rates, photodegradation pathways, and binding affinities to biological targets. Molecular docking studies with cytochrome P450 enzymes or estrogen receptors may predict metabolic and endocrine-disrupting potential. These approaches align with EPA frameworks for biphenyl derivatives, emphasizing quantitative structure-activity relationship (QSAR) models .
Methodological Challenges and Solutions
Q. What experimental designs optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Answer : Employ modular synthesis routes, such as Suzuki-Miyaura cross-coupling, to introduce diverse substituents on the biphenyl core. Reaction conditions (e.g., palladium catalysts, base selection) must be tailored to minimize steric hindrance from the 4-phenyl group. Purification via column chromatography with gradient elution ensures isolation of regioisomers .
Q. How do researchers address inconsistencies in reported physicochemical properties (e.g., melting point) of this compound?
- Answer : Variations in melting points (e.g., 77–82°C for 3-phenylphenol) may stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and X-ray crystallography can identify crystalline phases. Standardized recrystallization protocols (e.g., using ethanol/water mixtures) enhance reproducibility .
Data Interpretation and Validation
Q. What statistical approaches are suitable for correlating in vitro bioactivity data with in vivo outcomes for this compound?
- Answer : Multivariate regression analysis or machine learning (e.g., random forests) can integrate in vitro toxicity assays (e.g., Ames test, cytotoxicity) with pharmacokinetic parameters. Adjust for confounding factors like protein binding and bioavailability. Cohort studies on analogous compounds (e.g., 4-phenylphenol) highlight the importance of dose-response normalization .
Q. How can researchers validate the specificity of antibodies or sensors developed for detecting this compound in complex matrices?
- Answer : Cross-reactivity testing against structurally similar phenols (e.g., 4-phenylphenol, biphenyl-3-ol) is critical. Use competitive ELISA or surface plasmon resonance (SPR) to quantify binding affinities. Spiked recovery experiments in environmental or biological samples (e.g., urine, soil extracts) assess matrix interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
